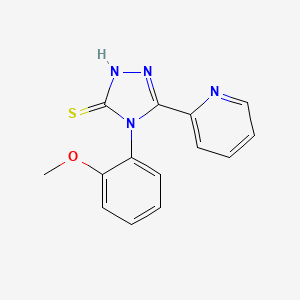
4-(2-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-méthoxyphényl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol est un composé hétérocyclique qui contient un cycle triazole, un cycle pyridine et un groupe méthoxyphényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(2-méthoxyphényl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction de la 2-méthoxybenzohydrazide avec le pyridine-2-carboxaldéhyde en présence d'une base, suivie d'une cyclisation avec de la thiourée. Les conditions de réaction incluent souvent un reflux dans l'éthanol ou un autre solvant approprié .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait le passage à l'échelle des méthodes de synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction, l'utilisation de solvants et de réactifs de qualité industrielle et l'emploi de réacteurs à écoulement continu pour augmenter l'efficacité et le rendement.
Analyse Des Réactions Chimiques
Types de réactions
4-(2-méthoxyphényl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe thiol peut être oxydé pour former des disulfures ou des acides sulfoniques.
Réduction : Le groupe nitro, s'il est présent, peut être réduit en amine.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des réducteurs tels que le borohydrure de sodium ou l'hydrogène gazeux en présence d'un catalyseur peuvent être utilisés.
Substitution : Des réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs tels que l'hydrure de sodium ou le tert-butylate de potassium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du groupe thiol peut produire des disulfures, tandis que la réduction d'un groupe nitro peut produire une amine.
Applications de la recherche scientifique
4-(2-méthoxyphényl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol a plusieurs applications de recherche scientifique :
Chimie médicinale : Il a un potentiel en tant qu'agent antipaludique en raison de sa capacité à inhiber des enzymes spécifiques dans le parasite du paludisme.
Synthèse organique : Il peut être utilisé comme élément de base pour la synthèse de molécules plus complexes.
Science des matériaux : Sa structure unique en fait un candidat pour le développement de nouveaux matériaux ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 4-(2-méthoxyphényl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol implique son interaction avec des cibles moléculaires spécifiques. Dans les applications médicinales, il peut inhiber les enzymes en se liant à leurs sites actifs, empêchant ainsi la liaison du substrat normal. Cette inhibition peut perturber les voies biologiques essentielles dans les agents pathogènes, entraînant leur mort .
Applications De Recherche Scientifique
4-(2-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It has potential as an antimalarial agent due to its ability to inhibit specific enzymes in the malaria parasite.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby preventing the normal substrate from binding. This inhibition can disrupt essential biological pathways in pathogens, leading to their death .
Comparaison Avec Des Composés Similaires
Composés similaires
1-(2-méthoxyphényl)-3-(pyridin-2-yl)prop-2-én-1-one : Un dérivé de chalcone présentant une activité antipaludique.
2-(2-méthoxyphényl)-1H-benzo[d]imidazole : Un autre composé hétérocyclique ayant des applications médicinales potentielles.
Unicité
4-(2-méthoxyphényl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol est unique en raison de son cycle triazole, qui confère des propriétés chimiques et une réactivité spécifiques. Cela en fait un composé polyvalent pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C14H12N4OS |
|---|---|
Poids moléculaire |
284.34 g/mol |
Nom IUPAC |
4-(2-methoxyphenyl)-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H12N4OS/c1-19-12-8-3-2-7-11(12)18-13(16-17-14(18)20)10-6-4-5-9-15-10/h2-9H,1H3,(H,17,20) |
Clé InChI |
NHMHDDCIYPRUCO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B12307168.png)
![7-Oxatricyclo[6.4.0.0,2,5]dodeca-1(12),8,10-trien-4-one](/img/structure/B12307169.png)
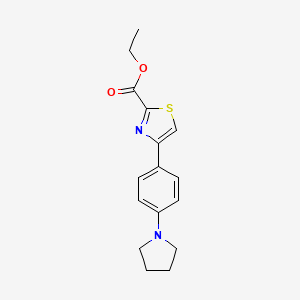


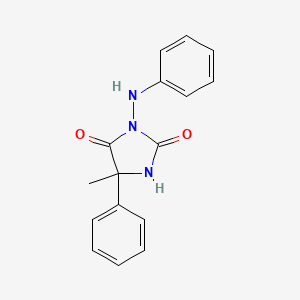
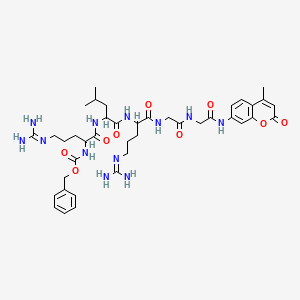
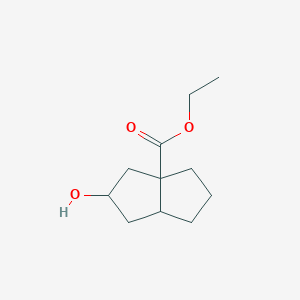
![4-(Carboxymethyl)-2-(1-{2-[(2,5-dichlorophenyl)formamido]acetamido}-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid](/img/structure/B12307197.png)
![6-Benzyl-4-chloro-7-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12307204.png)
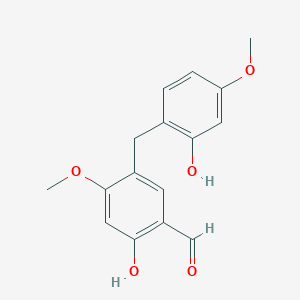
![6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine dihydrochloride](/img/structure/B12307217.png)

